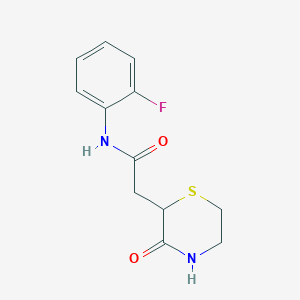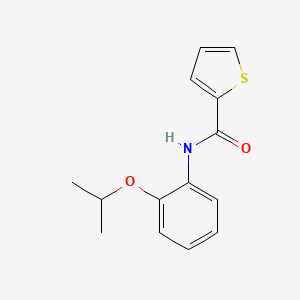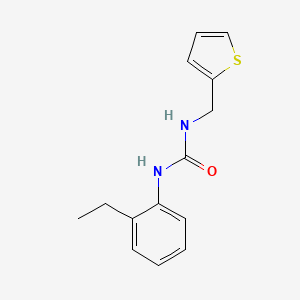![molecular formula C18H25N5O B5361600 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide, also known as E7080 or Lenvatinib, is a small molecule tyrosine kinase inhibitor that is used in cancer treatment. It was developed by Eisai Co., Ltd. and received approval from the United States Food and Drug Administration (FDA) in 2015 for the treatment of thyroid cancer.
作用机制
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide exerts its anti-tumor effects by inhibiting multiple tyrosine kinases. VEGFR inhibition leads to the inhibition of angiogenesis, which is essential for tumor growth and metastasis. FGFR inhibition leads to the inhibition of tumor cell proliferation and survival. PDGFR inhibition leads to the inhibition of tumor cell migration and invasion. RET proto-oncogene inhibition leads to the inhibition of tumor cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on tumor growth and metastasis. It inhibits angiogenesis, tumor cell proliferation, survival, migration, and invasion. It also induces tumor cell apoptosis. In addition, this compound has been shown to have a significant effect on the tumor microenvironment, including the immune system, stromal cells, and extracellular matrix.
实验室实验的优点和局限性
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It has a high potency and selectivity for multiple tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer. It also has a low toxicity profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has a high cost, which may limit its use in some labs.
未来方向
There are several future directions for N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide research. One direction is to investigate its potential in combination therapy with other anti-cancer agents. Another direction is to investigate its potential in other types of cancer, such as breast cancer and prostate cancer. Additionally, there is a need for further studies to understand the molecular mechanisms underlying its anti-tumor effects and to develop biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors for the treatment of cancer.
合成方法
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The second step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminoethylamine to form N-(2-aminoethyl)-3,4-dimethylbenzamide. The third step involves the reaction of N-(2-aminoethyl)-3,4-dimethylbenzamide with 4-ethylamino-6-methyl-2-pyrimidinamine to form this compound.
科学研究应用
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and RET proto-oncogene. The inhibition of these tyrosine kinases leads to the inhibition of angiogenesis, tumor growth, and metastasis.
属性
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-16-11-14(4)22-18(23-16)21-9-8-20-17(24)15-7-6-12(2)13(3)10-15/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGEPMHVZTJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)